BenchChemオンラインストアへようこそ!

Tomaymycin

DNA sequence specificity UvrABC nuclease incision PBD adduct mapping

Tomaymycin is a naturally occurring pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces achromogenes. It acts as a DNA minor-groove alkylator, forming a covalent aminal bond with the exocyclic N2 of guanine within 5′-Pu-G-Pu triplets, a mechanism shared with other PBD monomers such as anthramycin and sibiromycin.

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
Cat. No. B1253933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomaymycin
Synonymstomaymycin
Molecular FormulaC16H20N2O4
Molecular Weight304.34 g/mol
Structural Identifiers
SMILESCC=C1CC2C(NC3=CC(=C(C=C3C(=O)N2C1)OC)O)OC
InChIInChI=1S/C16H20N2O4/c1-4-9-5-12-15(22-3)17-11-7-13(19)14(21-2)6-10(11)16(20)18(12)8-9/h4,6-7,12,15,17,19H,5,8H2,1-3H3/b9-4-/t12-,15+/m0/s1
InChIKeyUQVNRKBFAXNOGA-OHLDGCSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomaymycin for Procurement: A Pyrrolobenzodiazepine Monomer with Distinct DNA Minor-Groove Alkylation and Derivative Potential


Tomaymycin is a naturally occurring pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces achromogenes [1]. It acts as a DNA minor-groove alkylator, forming a covalent aminal bond with the exocyclic N2 of guanine within 5′-Pu-G-Pu triplets, a mechanism shared with other PBD monomers such as anthramycin and sibiromycin [2]. However, tomaymycin possesses an exocyclic C2-ethylidene substituent on ring C and a C-7 methoxy group on ring A that distinguish it structurally from the C2-unsaturated sibiromycin and the fully saturated anthramycin [3]. These structural differences translate into quantifiable divergence in DNA sequence preference, adduct stoichiometry, reaction kinetics, adduct acid lability, and genotoxicity profile—parameters that directly influence selection for antibody-drug conjugate (ADC) payload design, biosynthetic engineering, and sequence-specific chemical biology tool development.

Why Tomaymycin Cannot Be Interchanged with Anthramycin or Sibiromycin in Research and Therapeutic Development


Although tomaymycin, anthramycin, and sibiromycin all belong to the PBD monomer family and share a common mechanism of covalent guanine-N2 alkylation, substituting one for another introduces measurable changes in DNA adduct distribution, binding site occupancy, conformational perturbation, and genetic toxicology [1]. Experimental UvrABC incision mapping demonstrates that tomaymycin and anthramycin prefer different triplets (e.g., -AGA- > -GGC- for tomaymycin vs. -AGA-, -AGG- > -GGA- for anthramycin), meaning the genomic target landscape is not interchangeable [2]. Radioligand saturation binding shows tomaymycin occupies DNA at a ratio of 1:18.2 (drug:base) versus 1:12.9 for anthramycin and 1:8.8 for sibiromycin, indicating a lower binding density that affects crosslinking efficiency upon dimerization [3]. Furthermore, tomaymycin-DNA adducts are the least acid-stable among the three, and tomaymycin is devoid of the bone-marrow micronucleus activity displayed by sibiromycin, which directly impacts safety-driven payload candidate triaging [4]. These quantitative differences collectively mean that procurement decisions cannot rely on class-level assumptions; the specific compound must be matched to the intended application.

Quantitative Differentiation of Tomaymycin Against Its Closest PBD Monomer Analogs


DNA Sequence Preference Divergence: Tomaymycin vs. Anthramycin via UvrABC Incision Mapping

Tomaymycin (Tma) and anthramycin (Atm) do not share identical preferred DNA bonding sites. Using purified UvrABC nuclease complex incision analysis across three DNA fragments, tomaymycin shows a 5′ neighboring base preference order of A > G, T > C and a 3′ base order of A, C > G, T, while anthramycin shows 5′ A > G > T > C and 3′ A > G > T, C. The top tomaymycin-preferred triplets are -AGA- > -GGC-, -TGC-, -AGC-, compared with -AGA-, -AGG- > -GGA-, -GGG- for anthramycin [1]. This means their genomic adduction maps are quantitatively distinct—a factor critical for applications requiring defined DNA-lesion positioning.

DNA sequence specificity UvrABC nuclease incision PBD adduct mapping

DNA Saturation Binding Stoichiometry: Tomaymycin Occupies Fewer Base Pairs per Drug Molecule than Anthramycin and Sibiromycin

Radiolabelled antibiotic saturation binding experiments reveal distinct maximum binding densities: sibiromycin saturates at 1 drug per 8.8 base pairs, anthramycin at 1:12.9, and tomaymycin at 1:18.2 [1]. Tomaymycin's ~41% lower binding density relative to anthramycin and ~2.1-fold lower density relative to sibiromycin means it introduces fewer covalent adducts per genomic unit length at full occupancy. This property is relevant when the goal is sparse, well-separated DNA lesions rather than dense cluster damage.

DNA binding stoichiometry radioligand saturation PBD monomer comparison

DNA Adduct Acid Stability Ranking: Tomaymycin Complexes Are the Most Labile Under Acidic Conditions

The stability of covalent PBD-DNA complexes under acidic conditions follows a clear hierarchy: tomaymycin-DNA adducts are the least stable, anthramycin adducts show intermediate stability, and sibiromycin adducts are the most acid-resistant [1]. All three complexes are relatively stable under alkaline conditions. The differential acid lability is directly attributable to structural differences in ring C substitution—tomaymycin's exocyclic ethylidene group contributes to a more easily protonated and hydrolyzed imine linkage. This yields the order of acid stability: sibiromycin > anthramycin > tomaymycin.

adduct stability drug-DNA complex pH-dependent dissociation

Genotoxicity Profile: Tomaymycin Lacks Bone-Marrow Micronucleus Activity While Sibiromycin Is Positive

In a comparative genetic toxicology evaluation, tomaymycin and anthramycin both yielded negative results in the mouse bone-marrow micronucleus test (no significant increase in micronucleated polychromatic erythrocytes), whereas sibiromycin produced a significant positive response [1]. Additionally, all three compounds were negative in the standard Ames Salmonella/microsome mutagenicity assay. The absence of clastogenic/aneugenic activity in bone marrow for tomaymycin—despite its covalent DNA-binding mechanism—represents a differential safety signal relevant to payload selection for targeted delivery systems where systemic genotoxicity must be minimized.

genotoxicity screening micronucleus test payload safety triage

DNA Conformational Perturbation: Tomaymycin Induces Greater DNA Bending and Minor-Groove Narrowing than Anthramycin

Hydroxyl radical and DNase I probing coupled with gel electrophoresis bending assays demonstrate that tomaymycin bonding to DNA produces greater conformational changes—specifically, enhanced DNA bending and more pronounced minor-groove narrowing—compared with anthramycin bound to the same sequences [1]. Within each drug species, the magnitude of bending correlates with sequence selectivity: preferred bonding sequences also exhibit greater drug-induced bending. Tomaymycin's larger perturbation per adduct event (relative to anthramycin) means it is the stronger probe for studies of PBD-induced DNA structural distortion.

DNA bending minor groove conformation DNase I footprinting

Oxotomaymycin-to-Tomaymycin Conversion Enables a Chemically Stable Isolation Route, Unlike Anthramycin and Sibiromycin

Tomaymycin is chemically unstable, complicating direct isolation from fermentation broth. However, a patented process exploits the co-fermentation product oxotomaymycin, which is biologically inactive but chemically stable and easily purified [1]. A chemical reduction step converts purified oxotomaymycin to active tomaymycin, greatly facilitating preparative-scale procurement. No equivalent stable pro-drug precursor isolation route is reported for anthramycin or sibiromycin. This gives tomaymycin a practical supply-chain advantage: the stable oxotomaymycin intermediate can be stockpiled and converted to active tomaymycin on demand.

fermentation isolation oxotomaymycin conversion chemical stability

Evidence-Backed Application Scenarios for Procuring Tomaymycin


ADC Payload Development: Tomaymycin-Derived PBD Dimers with Defined Crosslink Spacing and Favorable Genotoxicity Profile

Tomaymycin's lower DNA binding density (1:18.2 drug:base) provides a wider inter-adduct spacing baseline compared with anthramycin (1:12.9) or sibiromycin (1:8.8), enabling the design of PBD dimers with predictable crosslink geometry [1]. The availability of the oxotomaymycin-to-tomaymycin conversion route facilitates scalable monomer supply [2], and the negative bone-marrow micronucleus result offers a safety differentiator over sibiromycin for ADC candidate triaging [3]. Recent work demonstrates that nor-tomaymycin monomers can be dimerized via click chemistry (CuAAC or SPAAC) to generate heterodimers with validated DNA crosslinking and cytotoxicity, further expanding tomaymycin's utility as an ADC payload scaffold [4].

Sequence-Specific DNA Lesion Engineering for Repair and Adductomics Studies

Tomaymycin's unique triplet preference (-AGA- > -GGC-, -TGC-, -AGC-) differs from anthramycin's (-AGA-, -AGG- > -GGA-, -GGG-), as demonstrated by UvrABC incision mapping [5]. Researchers studying nucleotide excision repair (NER), transcription-coupled repair, or translesion synthesis at defined PBD lesions should select tomaymycin when GGC/TGC-context adducts are required, as anthramycin does not efficiently target these triplets. Tomaymycin's greater DNA bending and minor-groove perturbation relative to anthramycin also makes it the stronger tool for studies correlating adduct structure with repair protein recognition [6].

Genotoxicity-Screened Lead Optimization in PBD-Based Drug Discovery

The systematic comparative genotoxicity dataset showing negative bone-marrow micronucleus results for tomaymycin, contrasting with sibiromycin's positive signal, positions tomaymycin as the safer starting scaffold for medicinal chemistry campaigns aimed at developing PBD-derived therapeutics with minimized systemic genotoxicity risk [3]. Combined with its distinct acid lability (fastest adduct reversal among the three monomers), tomaymycin may be preferable for pro-drug strategies where controlled intracellular release of the active PBD species is desired [1].

Biosynthetic Engineering and Combinatorial Biosynthesis Platform Compound

The tomaymycin biosynthetic gene cluster has been fully cloned and sequenced from Streptomyces achromogenes, revealing a novel pathway for anthranilate moiety biosynthesis and a minimal genetic architecture with only one resistance gene (tomM) and no regulatory gene [7]. This characterized cluster enables heterologous expression, precursor-directed biosynthesis, and genetic manipulation to generate novel tomaymycin analogs with modified A-ring or C-ring substituents [8]. The oxotomaymycin conversion route further supports biosynthetic engineering by providing a chemically stable intermediate that can be functionalized before final activation [2].

Quote Request

Request a Quote for Tomaymycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.